molecular formula C8H16ClNO B13477675 rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B13477675
M. Wt: 177.67 g/mol
InChI Key: NNCNTJHFPFZIFF-LRACWOHVSA-N
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Description

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride: is a chemical compound that belongs to the class of bicyclic amines It is characterized by its unique bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amination: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1S,2R,4S)-2-methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-4-6-2-3-8(7,9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-,8+;/m1./s1

InChI Key

NNCNTJHFPFZIFF-LRACWOHVSA-N

Isomeric SMILES

CO[C@@H]1C[C@H]2CC[C@@]1(C2)N.Cl

Canonical SMILES

COC1CC2CCC1(C2)N.Cl

Origin of Product

United States

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